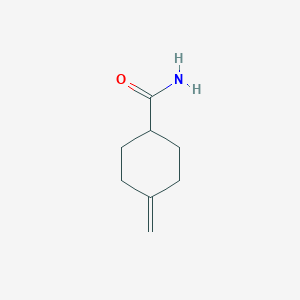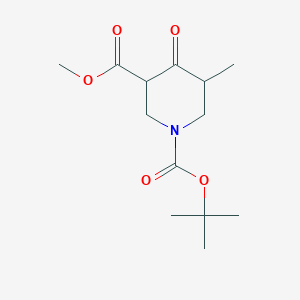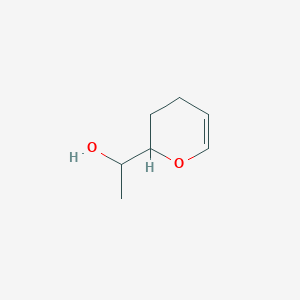
2-Iodopyridine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodopyridine-4-carbaldehyde is an organic compound with the molecular formula C6H4INO It is a derivative of pyridine, where an iodine atom is substituted at the second position and an aldehyde group at the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Iodopyridine-4-carbaldehyde can be synthesized through various methods. One common approach involves the iodination of 4-pyridinecarboxaldehyde using iodine and a suitable oxidizing agent. Another method includes the use of 2-iodopyridine as a starting material, which undergoes formylation at the fourth position to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination and formylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodopyridine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: 2-Iodopyridine-4-carboxylic acid.
Reduction: 2-Iodopyridine-4-methanol.
Coupling: Biaryl and heteroaryl compounds.
Applications De Recherche Scientifique
2-Iodopyridine-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The mechanism of action of 2-iodopyridine-4-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved vary based on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodopyridine: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
4-Iodopyridine: Has the iodine atom at the fourth position, altering its reactivity and applications.
2-Bromopyridine-4-carbaldehyde: Similar structure but with a bromine atom, which affects its reactivity and the types of reactions it undergoes.
Uniqueness
2-Iodopyridine-4-carbaldehyde is unique due to the presence of both an iodine atom and an aldehyde group on the pyridine ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
774238-82-3 |
|---|---|
Formule moléculaire |
C6H4INO |
Poids moléculaire |
233.01 g/mol |
Nom IUPAC |
2-iodopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H4INO/c7-6-3-5(4-9)1-2-8-6/h1-4H |
Clé InChI |
WYFSQKGFQHVLBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


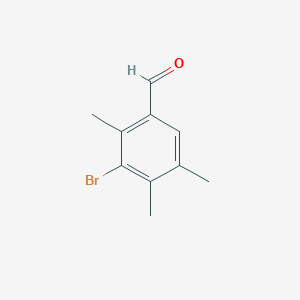
![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
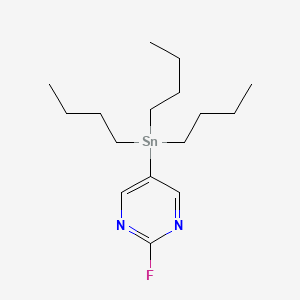

![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13984274.png)
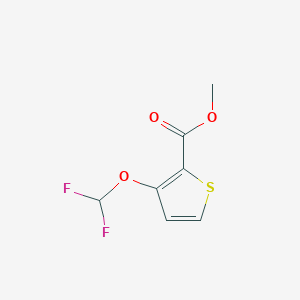
![[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13984291.png)

![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)
